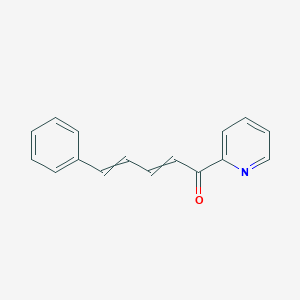
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one is an organic compound that features a conjugated system of double bonds, making it a highly reactive molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one typically involves a multi-step process. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane at room temperature.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine as a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound.
科学研究应用
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. Specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or interacting with DNA .
相似化合物的比较
Similar Compounds
Piperylin: 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]pyrrolidine.
5-(Pyren-1-yl)penta-2,4-diyn-1-ol: A compound with similar conjugated systems but different substituents.
Uniqueness
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one is unique due to its specific combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
90137-52-3 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC 名称 |
5-phenyl-1-pyridin-2-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H13NO/c18-16(15-11-6-7-13-17-15)12-5-4-10-14-8-2-1-3-9-14/h1-13H |
InChI 键 |
LGOMTVGNAFWQLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
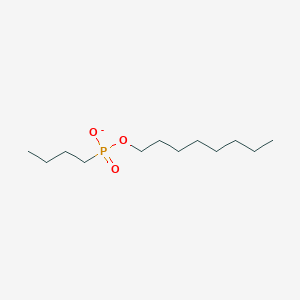



![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)

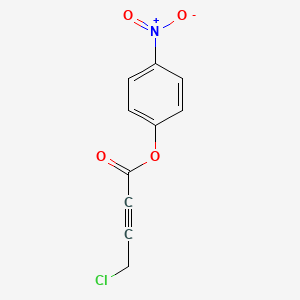
![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
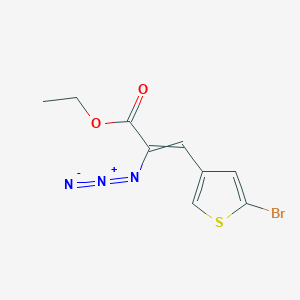
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)

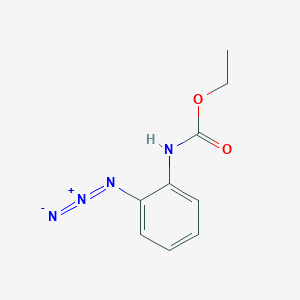
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
